4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide
Description
This compound is a cyclohexane-dicarboxamide derivative featuring a hydroxyl group at C4, a 4-methoxyphenyl substituent at C2, a methyl group at C4, and a ketone at C4. Synthesized via pseudo five-component reactions involving primary amines, diketones, and aromatic aldehydes (e.g., 4-methoxybenzaldehyde), it serves as a versatile synthon for heterocyclic chemistry due to its β-keto amide and β-hydroxy ketone functionalities .
Properties
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-28(34)17-22(31)24(26(32)29-19-9-5-3-6-10-19)23(18-13-15-21(35-2)16-14-18)25(28)27(33)30-20-11-7-4-8-12-20/h3-16,23-25,34H,17H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMUHGZRLMTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide typically involves a multi-step process. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid. This reaction is carried out under specific conditions, often involving ultrasound irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to changes in the activity of these targets. This can result in various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Core
The compound’s structural analogs differ primarily in substituents at C2 and C4, which influence physicochemical properties and reactivity:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., NO2 in ZOMDUD) increase susceptibility to nucleophilic attack at the β-keto amide site compared to electron-donating groups (e.g., OMe in the target compound) .
- Solubility: Methoxy and methyl substituents enhance solubility in ethanol and DMSO, whereas nitro or chloro groups favor dichloromethane .
- Thermal Stability : Nitro-substituted analogs (ZOMDUD) decompose at lower temperatures (<200°C) compared to methoxy or methyl derivatives (>250°C) .
Reactivity in Heterocyclic Transformations
The β-keto amide moiety enables reactions with nucleophiles like hydrazines and amines:
Crystallographic and Packing Behavior
Crystal structures reveal substituent-dependent intermolecular interactions:
Notable Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
